molecular formula C23H19N5O3S B2420908 7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1189977-94-3

7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2420908
CAS No.: 1189977-94-3
M. Wt: 445.5
InChI Key: LZZBYDUWXHZNSV-UHFFFAOYSA-N
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Description

7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
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Biological Activity

The compound 7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C_{20}H_{21}N_{5}O_{2}S
  • Molecular Weight : 421.48 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains. For instance:

  • Study Findings : In vitro tests indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential as an antimicrobial agent .

Anticancer Properties

The anticancer effects of triazole derivatives have been widely studied. The specific compound demonstrated:

  • Mechanism of Action : Induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). This was attributed to the activation of caspases and modulation of Bcl-2 family proteins .
  • Case Study : A recent study highlighted that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values indicating effectiveness at micromolar concentrations .

Anti-inflammatory Effects

The compound also exhibited anti-inflammatory properties:

  • Experimental Evidence : In animal models, it reduced inflammation markers such as TNF-alpha and IL-6 when administered in a chronic inflammation model .

Data Tables

Biological Activity Tested Organisms/Cells Results
AntimicrobialStaphylococcus aureusSignificant growth inhibition
Escherichia coliSignificant growth inhibition
AnticancerMCF-7 (breast cancer)Induced apoptosis (IC50 ~ 10 µM)
A549 (lung cancer)Induced apoptosis (IC50 ~ 15 µM)
Anti-inflammatoryAnimal modelReduced TNF-alpha and IL-6 levels

Discussion

The diverse biological activities of this compound suggest its potential as a lead compound for drug development. The observed antimicrobial and anticancer effects align with the growing interest in triazole derivatives within medicinal chemistry.

Properties

IUPAC Name

7-(3-methoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-14-20(17-8-3-4-9-18(17)24-14)19(29)13-32-23-26-25-21-22(30)27(10-11-28(21)23)15-6-5-7-16(12-15)31-2/h3-12,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZBYDUWXHZNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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